2-chloro-N'-(4-hexylbenzoyl)benzohydrazide
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Overview
Description
2-chloro-N’-(4-hexylbenzoyl)benzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a benzohydrazide moiety substituted with a 2-chloro group and a 4-hexylbenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N’-(4-hexylbenzoyl)benzohydrazide typically involves the reaction of 2-chlorobenzohydrazide with 4-hexylbenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N’-(4-hexylbenzoyl)benzohydrazide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Condensation Reactions: The hydrazide moiety can react with aldehydes or ketones to form hydrazones.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or thiourea in polar solvents.
Condensation Reactions: Aldehydes or ketones in the presence of an acid catalyst.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed
Substitution Reactions: Formation of substituted benzohydrazides.
Condensation Reactions: Formation of hydrazones.
Oxidation and Reduction Reactions: Formation of oxidized or reduced derivatives of the original compound.
Scientific Research Applications
2-chloro-N’-(4-hexylbenzoyl)benzohydrazide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N’-(4-hexylbenzoyl)benzohydrazide is not well-documented. based on its structure, it is likely to interact with biological targets through hydrogen bonding and hydrophobic interactions. The hydrazide moiety can form hydrogen bonds with biological macromolecules, while the hexylbenzoyl group can interact with hydrophobic regions of proteins or cell membranes .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N’-(3-((4-chlorobenzyl)oxy)benzylidene)benzohydrazide
- 4-chloro-N’-(2-chloroacetyl)benzohydrazide
- N’-benzylidene-2-hydroxymethylbenzohydrazide
Uniqueness
2-chloro-N’-(4-hexylbenzoyl)benzohydrazide is unique due to the presence of the hexylbenzoyl group, which imparts distinct hydrophobic properties. This makes it potentially useful in applications where hydrophobic interactions are important, such as in drug design and material science.
Properties
Molecular Formula |
C20H23ClN2O2 |
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Molecular Weight |
358.9 g/mol |
IUPAC Name |
2-chloro-N'-(4-hexylbenzoyl)benzohydrazide |
InChI |
InChI=1S/C20H23ClN2O2/c1-2-3-4-5-8-15-11-13-16(14-12-15)19(24)22-23-20(25)17-9-6-7-10-18(17)21/h6-7,9-14H,2-5,8H2,1H3,(H,22,24)(H,23,25) |
InChI Key |
ZFFDRAQAUWTWNS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
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